4,9-Dioxa-1-azaspiro[5.5]undecane

pKa basicity ionization state

4,9-Dioxa-1-azaspiro[5.5]undecane (CAS 614716-29-9) is a saturated spiro heterocycle with molecular formula C8H15NO2, molecular weight 157.21 g/mol, and SMILES C1COCC2(CCOCC2)N1. The scaffold comprises a morpholine ring and a 1,4-dioxane ring joined at a single quaternary carbon, yielding a fully sp3-hybridized (Fsp3 = 1.0), zero-rotatable-bond framework with one hydrogen-bond donor (the morpholine NH) and three hydrogen-bond acceptors.

Molecular Formula C8H15NO2
Molecular Weight 157.213
CAS No. 614716-29-9
Cat. No. B2995398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,9-Dioxa-1-azaspiro[5.5]undecane
CAS614716-29-9
Molecular FormulaC8H15NO2
Molecular Weight157.213
Structural Identifiers
SMILESC1COCCC12COCCN2
InChIInChI=1S/C8H15NO2/c1-4-10-5-2-8(1)7-11-6-3-9-8/h9H,1-7H2
InChIKeyYHOCYKFEHDOZSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,9-Dioxa-1-azaspiro[5.5]undecane (CAS 614716-29-9): Key Properties and Procurement-Relevant Profile


4,9-Dioxa-1-azaspiro[5.5]undecane (CAS 614716-29-9) is a saturated spiro heterocycle with molecular formula C8H15NO2, molecular weight 157.21 g/mol, and SMILES C1COCC2(CCOCC2)N1 [1]. The scaffold comprises a morpholine ring and a 1,4-dioxane ring joined at a single quaternary carbon, yielding a fully sp3-hybridized (Fsp3 = 1.0), zero-rotatable-bond framework with one hydrogen-bond donor (the morpholine NH) and three hydrogen-bond acceptors [1]. Its calculated logP is -0.53 and its predicted pKa is 8.26 ± 0.20, indicating moderate basicity and relatively high polarity compared to many drug-like scaffolds . This compound is commercially available from multiple global suppliers at purities of ≥95%, typically as a versatile building block for medicinal chemistry .

Why 4,9-Dioxa-1-azaspiro[5.5]undecane Cannot Be Simply Replaced by Other Spiro[5.5]undecane Analogs


Within the spiro[5.5]undecane family, the precise identity and placement of oxygen and nitrogen heteroatoms profoundly influence key drug-like properties—including basicity, lipophilicity, hydrogen-bonding capacity, and conformational restraint—that cannot be mimicked by generic substitution. For example, replacing the 4-oxa-9-morpholine arrangement of 4,9-dioxa-1-azaspiro[5.5]undecane with a 1-oxa-4,9-diaza pattern (CAS 36420-64-1) alters the number of hydrogen-bond donors from 1 to 2 and shifts calculated logP by nearly one unit [1]. Changing the spiro[5.5]undecane core to a spiro[4.5]decane arrangement (e.g., 1,4-dioxa-spiro[4.5]dec-8-ylamine, CAS 97096-16-7) preserves the molecular formula but changes the predicted pKa by >2.4 log units—a ~300-fold difference in basicity that dramatically affects ionization at physiological pH . Because even subtle scaffold changes in early-stage medicinal chemistry can result in divergent SAR, ADME, and toxicity profiles, procurement decisions must be precise at the individual compound level.

Quantitative Differentiation Evidence for 4,9-Dioxa-1-azaspiro[5.5]undecane (614716-29-9) vs. Closest Analogs


Basicity (pKa): 4,9-Dioxa-1-azaspiro[5.5]undecane is ~300-Fold Less Basic Than the Isobaric Spiro[4.5]decane Analog 1,4-Dioxa-spiro[4.5]dec-8-ylamine

The nitrogen atom in 4,9-dioxa-1-azaspiro[5.5]undecane is situated within a morpholine ring, which lowers its basicity relative to a primary amine. Its predicted aqueous pKa is 8.26 ± 0.20 . By contrast, the open-chain primary amine analog 1,4-dioxa-spiro[4.5]dec-8-ylamine (CAS 97096-16-7)—which shares the identical molecular formula (C8H15NO2) but scaffolds the amine as a free NH2 group on a cyclohexane ring—has a predicted pKa of 10.73 ± 0.20 . The difference of 2.47 log units corresponds to a ~296-fold lower basicity for the target compound. At pH 7.4, this means the target compound is predominantly un-ionized (~88% free base), while the comparator is >99.9% protonated.

pKa basicity ionization state physicochemical properties spiro scaffold

Lipophilicity (LogP): 4,9-Dioxa-1-azaspiro[5.5]undecane is ~8-Fold More Polar Than 1-Oxa-4,9-diazaspiro[5.5]undecane

The calculated logP of 4,9-dioxa-1-azaspiro[5.5]undecane is -0.53 [1]. The closest structural comparator, 1-oxa-4,9-diazaspiro[5.5]undecane (CAS 36420-64-1), replaces the 9-oxa-morpholine oxygen with a secondary amine, yielding molecular formula C8H16N2O and a calculated logP of 0.386 . The difference of -0.916 log units indicates that the target compound is approximately 8.2-fold more hydrophilic than the diaza analog. This is consistent with the additional oxygen atom replacing a methylene unit in the comparator.

LogP lipophilicity polarity ADME spiro scaffold

Hydrogen-Bond Donor Capacity: Single HBD in 4,9-Dioxa-1-azaspiro[5.5]undecane vs. Two HBDs in Its Diazaspiro Analog

4,9-Dioxa-1-azaspiro[5.5]undecane contains exactly one hydrogen-bond donor (the morpholine NH), while 1-oxa-4,9-diazaspiro[5.5]undecane possesses two HBDs (two secondary amines) [1]. This difference is absolute and structural—the replacement of a morpholine oxygen with a piperazine nitrogen creates an additional HBD. The number of HBDs directly influences compliance with empirical drug-likeness rules (e.g., Lipinski's Rule of 5), molecular recognition with biological targets, and desolvation penalties upon binding.

hydrogen bond donor HBD scaffold design target engagement physicochemical property

Conformational Rigidity: Zero Rotatable Bonds and Full sp3 Character Distinguish 4,9-Dioxa-1-azaspiro[5.5]undecane from More Flexible Spiro Analogs

4,9-Dioxa-1-azaspiro[5.5]undecane exhibits zero rotatable bonds and a fraction of sp3 carbon atoms (Fsp3) of 1.0 [1]. By contrast, the closely related but constitutionally different scaffold 1,4-dioxa-spiro[4.5]dec-8-ylamine (also C8H15NO2) features a flexible cyclohexane ring bearing an exocyclic primary amine, introducing conformational degrees of freedom and a lower effective rigidity. While exact rotatable bond counts for all comparators are not uniformly reported, the target compound's two fully saturated heterocyclic rings locked at a spiro junction provide a uniquely constrained 3D presentation of the amine HBD and ether oxygen hydrogen-bond acceptor pharmacophores in a fixed relative geometry.

conformational restriction rotatable bonds Fsp3 entropic penalty scaffold rigidity

Commercial Availability and Derivatization Potential: 4,9-Dioxa-1-azaspiro[5.5]undecane as a Readily Accessible Building Block with a Single Reactive Amine Handle

4,9-Dioxa-1-azaspiro[5.5]undecane is listed as in-stock by multiple global suppliers (Enamine, Bidepharm, CymitQuimica/Biosynth, Chemspace) at purities ≥95%, with delivery times as short as 2–3 days to major research hubs [1]. Prices for research-scale quantities (e.g., 50–100 mg) range from approximately €281 to $346 USD. The single morpholine NH provides a unique, sterically accessible point for N-alkylation, acylation, or sulfonylation without competing reactivity from a second basic nitrogen. This contrasts with 1-oxa-4,9-diazaspiro[5.5]undecane, which contains two reactive amines requiring selective protection/deprotection strategies for mono-functionalization.

commercial availability building block derivatization pipeline chemistry procurement

Application Scenarios Where 4,9-Dioxa-1-azaspiro[5.5]undecane (614716-29-9) Offers Differentiated Value


Scaffold for Sigma-1 Receptor (σ1R) and μ-Opioid Receptor (MOR) Dual Ligand Design Requiring Reduced Basicity

Patent literature demonstrates that 1-oxa-4,9-diazaspiro[5.5]undecane derivatives can serve as potent dual σ1R/MOR ligands (e.g., EST73502, a clinical candidate for pain) [1]. The 4,9-dioxa-1-azaspiro[5.5]undecane scaffold offers a structurally analogous but physicochemically differentiated alternative: its single morpholine NH (vs. two amines) and 2.47-unit lower pKa relative to primary amine analogs (Evidence Item 1) may modulate the ionization-dependent receptor interactions that govern opioid signaling. This scaffold could be exploited to tune basicity-driven selectivity between MOR and σ1R, or to reduce hERG liability often associated with highly basic amines.

Polar Spiro Building Block for Fragment-Based Drug Discovery (FBDD) with Maximal Ligand Efficiency

With LogP = -0.53 and zero rotatable bonds (Evidence Items 2 and 4), 4,9-dioxa-1-azaspiro[5.5]undecane is an ideal fragment-sized scaffold (MW 157 Da) for FBDD campaigns seeking to explore polar, water-soluble chemical space. Its complete conformational rigidity pre-organizes pharmacophoric elements (amine HBD at position 1; ether oxygen HBA at positions 4 and 9), potentially yielding higher ligand efficiency and enthalpy-driven binding relative to more flexible fragments. The scaffold's high Fsp3 (1.0) aligns with the modern medicinal chemistry emphasis on increasing three-dimensionality to improve target selectivity and reduce off-target promiscuity [2].

Single-Handle Amine Core for Parallel Library Synthesis and Structure–Activity Relationship (SAR) Exploration

The presence of exactly one reactive morpholine NH simplifies synthetic derivatization compared to diazaspiro analogs that require orthogonal protecting group strategies (Evidence Item 5). This makes 4,9-dioxa-1-azaspiro[5.5]undecane particularly well-suited for high-throughput parallel chemistry—N-alkylation, reductive amination, urea formation, or amide coupling can proceed without competition from a second nucleophilic site. Procurement at 95%+ purity from multiple suppliers ensures consistent starting material quality for SAR libraries targeting kinases, GPCRs, or epigenetic targets.

CNS Drug Discovery Programs Requiring Fine-Tuned Basicity and Low Lipophilicity

The combination of moderate basicity (pKa 8.26) and low lipophilicity (LogP -0.53) positions this scaffold favorably for central nervous system (CNS) drug discovery, where excessive basicity and high LogP are associated with hERG binding, phospholipidosis, and off-target promiscuity [1][2]. The predicted pKa of 8.26 allows the compound to exist in equilibrium between ionized and neutral forms at physiological pH, a property that can be exploited to balance solubility with passive brain penetration. This differentiates it from both the more basic 1,4-dioxa-spiro[4.5]dec-8-ylamine (pKa 10.73) and the more lipophilic 1-oxa-4,9-diazaspiro[5.5]undecane (LogP 0.386).

Quote Request

Request a Quote for 4,9-Dioxa-1-azaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.